molecular formula C15H21NO2 B14674842 2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine] CAS No. 36793-29-0

2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine]

Cat. No.: B14674842
CAS No.: 36793-29-0
M. Wt: 247.33 g/mol
InChI Key: RSJRUUXPNLQPJJ-UHFFFAOYSA-N
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Description

2’,2’,6’,6’-Tetramethylspiro[1,3-benzodioxole-2,4’-piperidine] is an organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound is known for its sterically hindered nature due to the presence of four methyl groups, which imparts significant chemical stability and reduces the reactivity of the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,2’,6’,6’-Tetramethylspiro[1,3-benzodioxole-2,4’-piperidine] typically involves a multi-step process. One common method starts with the conjugate addition reaction of ammonia to phorone, forming an intermediate triacetone amine. This intermediate is then reduced using the Wolff-Kishner reaction to yield the desired compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction pathways. The process involves the use of metal oxide catalysts to facilitate the dehydration of tetraalkylpyridines. This reaction is conducted at elevated temperatures, typically above 150°C, to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions

2’,2’,6’,6’-Tetramethylspiro[1,3-benzodioxole-2,4’-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone as an oxidant.

    Substitution: Allylic chlorides for allylic amination.

    N-Methylation: Carbon dioxide and phenylsilane.

Major Products

    Hydroxylamines: from oxidation.

    Allylated tertiary amines: from substitution.

    N-Methylated amines: from N-methylation.

Scientific Research Applications

2’,2’,6’,6’-Tetramethylspiro[1,3-benzodioxole-2,4’-piperidine] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,2’,6’,6’-Tetramethylspiro[1,3-benzodioxole-2,4’-piperidine] involves its role as a hindered base. The steric hindrance around the nitrogen atom reduces its nucleophilicity, making it a weaker base compared to other aliphatic amines. This property allows it to selectively deprotonate substrates without undergoing unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,2’,6’,6’-Tetramethylspiro[1,3-benzodioxole-2,4’-piperidine] stands out due to its spiro structure, which imparts additional steric hindrance and stability. This makes it particularly useful in applications requiring controlled reactivity and stability under harsh conditions.

Properties

CAS No.

36793-29-0

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

2',2',6',6'-tetramethylspiro[1,3-benzodioxole-2,4'-piperidine]

InChI

InChI=1S/C15H21NO2/c1-13(2)9-15(10-14(3,4)16-13)17-11-7-5-6-8-12(11)18-15/h5-8,16H,9-10H2,1-4H3

InChI Key

RSJRUUXPNLQPJJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(N1)(C)C)OC3=CC=CC=C3O2)C

Origin of Product

United States

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